N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide
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Overview
Description
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is a chemical compound with a molecular formula of C23H35N3O2. . The compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide typically involves the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 6-methoxyquinoline derivative. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Amidation Reaction: The quinoline derivative is then reacted with an appropriate amine, such as 4-aminopentylamine, under suitable conditions to form the intermediate product.
Final Amidation: The intermediate product is further reacted with octanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]butanamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]hexanamide
Uniqueness
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is unique due to its specific chain length and the presence of the octanamide group. This structural feature may confer distinct pharmacokinetic properties, such as improved bioavailability and metabolic stability, compared to its shorter-chain analogs .
Properties
CAS No. |
81947-79-7 |
---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide |
InChI |
InChI=1S/C23H35N3O2/c1-4-5-6-7-8-13-22(27)24-14-9-11-18(2)26-21-17-20(28-3)16-19-12-10-15-25-23(19)21/h10,12,15-18,26H,4-9,11,13-14H2,1-3H3,(H,24,27) |
InChI Key |
ZJIPRNQITXJYCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Canonical SMILES |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
81947-79-7 | |
Synonyms |
octanoylprimaquine primaquine octylamine |
Origin of Product |
United States |
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